molecular formula C9H15NO3 B15093012 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B15093012
M. Wt: 185.22 g/mol
InChI Key: BUQRRZGYJHMZNO-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid can be achieved through various methods. One convenient synthesis involves using commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . Another approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inhibitors of enzymes like FGFR4 and vanin-1, modulating metabolic and inflammatory pathways . The compound’s unique structure allows it to fit into enzyme active sites, blocking their activity and exerting therapeutic effects.

Comparison with Similar Compounds

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spiro compounds such as:

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its combination of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9/h7,10H,1-6H2,(H,11,12)

InChI Key

BUQRRZGYJHMZNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(NC2)C(=O)O

Origin of Product

United States

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